3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol

Antibacterial Antimicrobial resistance Medicinal chemistry

3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol features a strategic 3-chloro substitution pattern conferring ~2-fold MIC reduction against Gram-positive and Gram-negative pathogens compared to unsubstituted analogs (patent-validated). As a characterized DXR inhibitor (IC₅₀ 8 μM, Kd 90 nM vs M. tuberculosis), it serves as a benchmark ligand for halogen-substitution antibacterial SAR. The reactive 3-chloro handle enables SNAr/cross-coupling; the 4-hydroxyl permits O-alkylation for kinase inhibitor libraries targeting TRK/ALK5. Supplied at 97% purity with established ¹³C/HSQC/HMBC/NOE NMR protocols for unambiguous regioisomer assignment, reducing structural characterization burden.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
CAS No. 724787-12-6
Cat. No. B1425631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol
CAS724787-12-6
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)NC=C(C2=O)Cl
InChIInChI=1S/C9H7ClN2O2/c1-14-7-3-2-6-8(12-7)9(13)5(10)4-11-6/h2-4H,1H3,(H,11,13)
InChIKeyBBRMUSGOTQCSET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-methoxy-1,5-naphthyridin-4-ol (CAS 724787-12-6): A Halogenated Naphthyridine Scaffold for Antibacterial and Kinase-Targeted Research


3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol (CAS 724787-12-6, C₉H₇ClN₂O₂, MW 210.62) is a heterocyclic building block belonging to the 1,5-naphthyridine family . The compound features three key functional modifications: a chlorine atom at the 3-position, a methoxy group at the 6-position, and a hydroxyl group at the 4-position. This substitution pattern confers distinct electronic and steric properties relevant to antibacterial and kinase-targeted drug discovery programs . Commercially available from major chemical suppliers at 97% purity , this compound serves as both a direct research tool and a versatile intermediate for further derivatization via the reactive 3-chloro handle.

Why 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol Cannot Be Interchanged with Unsubstituted or Alternative Halogenated Naphthyridine Analogs


The specific 3-chloro substitution pattern in 3-chloro-6-methoxy-[1,5]naphthyridin-4-ol is not a generic feature of the naphthyridine class. Patent evidence explicitly demonstrates that 3-position chloro substitution enhances antibacterial potency by approximately 2-fold compared to unsubstituted analogs [1]. Furthermore, halogen substitution at position 3 alters both electronic properties (via inductive electron-withdrawing effects) and steric profiles, directly influencing target binding kinetics and synthetic derivatization pathways . Alternative halogenated analogs—such as 3-bromo-6-methoxy-1,5-naphthyridin-4-ol (CAS 1075259-68-5) or 3-fluoro-6-methoxy-1,5-naphthyridin-4-ol (CAS 1075259-77-6)—exhibit different molecular weights (255.07 and 194.16 g/mol, respectively), altered reactivity profiles, and distinct biological activity patterns . Substituting these analogs without empirical validation risks compromising assay reproducibility, altering structure-activity relationships (SAR), and invalidating cross-study comparisons. The evidence presented below quantifies why this specific 3-chloro-6-methoxy substitution pattern delivers measurable differentiation in antibacterial potency, target engagement, and synthetic utility.

Quantitative Differentiation Evidence: 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol vs. Closest Analogs and In-Class Alternatives


2-Fold Antibacterial Potency Enhancement: 3-Chloro Substitution vs. Unsubstituted Naphthyridine Baseline

Patent US20060041123A1 discloses a systematic SAR finding: quinoline and naphthyridine derivatives bearing a chloro substituent at the 3-position demonstrate enhanced antibacterial activity compared to derivatives unsubstituted at the 3-position [1]. Specifically, compounds with a 3-chloro group exhibited a 2-fold reduction in MIC levels against Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, Enterococcus faecalis, Haemophilus influenzae, Escherichia coli, and Moraxella catarrhalis [1]. The patent explicitly describes the synthetic preparation of 3-chloro-6-methoxy-[1,5]naphthyridin-4-ol via chlorination of 6-methoxy-[1,5]naphthyridin-4-ol using N-chlorosuccinimide [1].

Antibacterial Antimicrobial resistance Medicinal chemistry

Target Engagement: Mycobacterium tuberculosis DXR Enzyme Inhibition (IC₅₀ = 8 μM, Kd = 90 nM)

BindingDB entry BDBM50437796 (CHEMBL2407187) reports quantitative enzyme inhibition data for 3-chloro-6-methoxy-[1,5]naphthyridin-4-ol against Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a validated target in the non-mevalonate (MEP) pathway for isoprenoid biosynthesis [1]. The compound exhibited an IC₅₀ of 8.00 × 10³ nM (8 μM) for DXR enzymatic inhibition, with a binding dissociation constant (Kd) of 90 nM determined by spectrofluorimetric analysis [1]. The assay employed DXP as substrate with NADPH cofactor, with measurements taken every 5 seconds over 250 seconds [1].

Antitubercular DXR inhibitor MEP pathway

Molecular Weight and Halogen Reactivity Differentiation: 3-Chloro (MW 210.62) vs. 3-Bromo (MW 255.07) vs. 3-Fluoro (MW 194.16) Analogs

The 3-position halogen substitution offers a tunable parameter for medicinal chemistry optimization. The 3-chloro analog (CAS 724787-12-6, MW 210.62) occupies an intermediate position between the lighter 3-fluoro analog (CAS 1075259-77-6, MW 194.16) and the heavier 3-bromo analog (CAS 1075259-68-5, MW 255.07) . The 3-chloro group provides sufficient reactivity for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while avoiding the synthetic lability sometimes associated with 3-bromo derivatives and the reduced leaving-group propensity of 3-fluoro substituents .

Halogen bonding Cross-coupling SAR

Commercial Availability and Purity Standardization: 97% Assay Grade with Defined Storage Specifications

3-Chloro-6-methoxy-1,5-naphthyridin-4-ol is commercially available from multiple established chemical suppliers at standardized 97% purity . The compound is provided as a solid with defined storage conditions (2-8°C under nitrogen atmosphere) to preserve structural integrity . In contrast, many alternative 1,5-naphthyridine derivatives—including the 3-bromo and 3-fluoro analogs—are available only at lower purity grades (typically 95%) or from fewer suppliers, potentially introducing batch-to-batch variability in biological assays [1].

Chemical procurement Reproducibility Quality control

Optimal Research and Industrial Application Scenarios for 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol (CAS 724787-12-6)


Antibacterial Lead Optimization Requiring 3-Position SAR Exploration

This compound is directly suitable for antibacterial discovery programs investigating the SAR of 3-position halogen substitution on the 1,5-naphthyridine scaffold. Patent evidence confirms that 3-chloro substitution yields a 2-fold MIC reduction against clinically relevant Gram-positive and Gram-negative pathogens relative to unsubstituted analogs [1]. Researchers can use this compound as a benchmark for comparing alternative 3-position modifications (e.g., fluoro, bromo, methyl, or hydrogen) in head-to-head MIC assays against S. aureus, E. coli, and other bacterial strains.

Mycobacterium tuberculosis DXR Target Engagement and MEP Pathway Studies

With a validated IC₅₀ of 8 μM and Kd of 90 nM against M. tuberculosis DXR [1], this compound serves as a characterized tool compound for studying the non-mevalonate (MEP) pathway in mycobacteria. The moderate binding affinity makes it suitable for initial target validation experiments, competitive binding assays, and as a reference ligand for developing higher-potency DXR inhibitors. The 3-chloro handle also enables further SAR expansion to improve potency while maintaining the core naphthyridine pharmacophore.

Synthetic Intermediate for Kinase-Targeted Naphthyridine Libraries

The compound functions as a versatile building block for synthesizing kinase inhibitor libraries, particularly those targeting TRK, ALK5, and related tyrosine kinases where naphthyridine scaffolds have demonstrated preclinical efficacy [1]. The 4-hydroxyl group permits O-alkylation or conversion to other functional handles, while the 3-chloro substituent enables SNAr and cross-coupling reactions for introducing diverse aryl, heteroaryl, and amine substituents [2]. The 6-methoxy group modulates electronic properties and may influence kinase selectivity profiles.

Antimycobacterial Scaffold Optimization via Regioselective Derivatization

The 1,5-naphthyridin-4-ol core has demonstrated antimycobacterial potential, with structurally related N- and O-alkylated derivatives achieving MIC values as low as 1.25 μM against M. tuberculosis [1]. 3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol provides a pre-functionalized scaffold for exploring regioselective alkylation at the 4-position, with established NMR methodologies (¹³C NMR, HSQC/HMBC, NOE) available for unambiguous regioisomer assignment [1]. This addresses a known synthetic challenge in naphthyridine chemistry and reduces structural characterization burden.

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